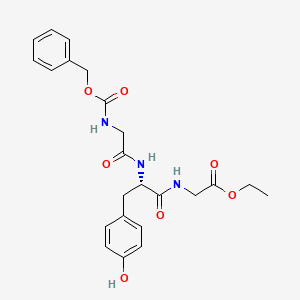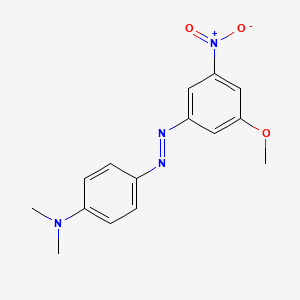
Azobenzene, 3-methoxy-4'-dimethylamino-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- is a derivative of azobenzene, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, which allow them to switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials.
準備方法
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. For Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro-, the synthesis can be achieved through the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azo compound.
Industrial production methods often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to light, a property that is exploited in molecular switches and light-responsive materials.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and dimethylamino groups can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include light sources for photoisomerization, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
科学的研究の応用
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a molecular switch in the development of smart materials and responsive surfaces.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems with light.
Medicine: Investigated for its potential in photopharmacology, where light is used to activate or deactivate drugs in a controlled manner.
Industry: Utilized in the production of dyes, pigments, and light-responsive coatings
作用機序
The primary mechanism by which Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- exerts its effects is through photoisomerization. Upon exposure to light, the compound switches from the trans to the cis form, resulting in a significant change in its molecular geometry and electronic properties. This change can affect the compound’s interactions with other molecules, making it useful in applications such as molecular switches and light-controlled drug delivery systems .
類似化合物との比較
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound, which lacks the methoxy, dimethylamino, and nitro substituents.
4-Hydroxyazobenzene: Contains a hydroxy group, which shifts the absorption maximum wavelength and alters its photochemical properties.
4-Nitroazobenzene: Contains a nitro group, which affects its electronic properties and reactivity.
The unique combination of methoxy, dimethylamino, and nitro groups in Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- provides distinct electronic and photochemical properties, making it particularly useful in specific applications .
特性
CAS番号 |
381672-19-1 |
|---|---|
分子式 |
C15H16N4O3 |
分子量 |
300.31 g/mol |
IUPAC名 |
4-[(3-methoxy-5-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16N4O3/c1-18(2)13-6-4-11(5-7-13)16-17-12-8-14(19(20)21)10-15(9-12)22-3/h4-10H,1-3H3 |
InChIキー |
BTSIFWXSKRSLQP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


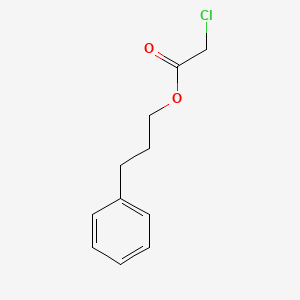
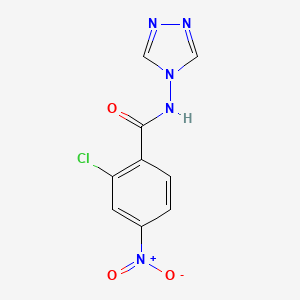
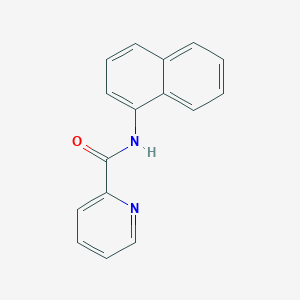
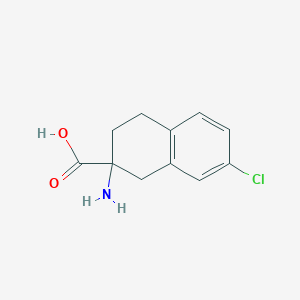
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)


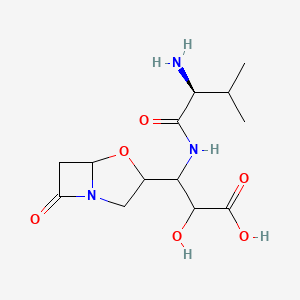
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
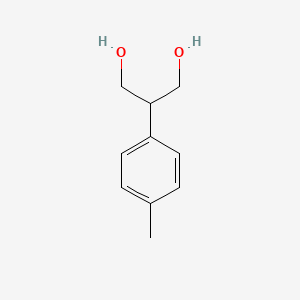
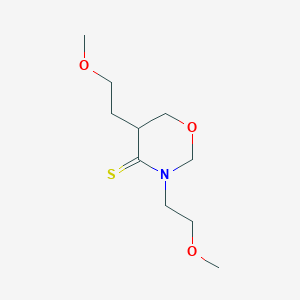
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
